molecular formula C16H32O2 B7769088 Palmitic Acid CAS No. 67701-02-4

Palmitic Acid

Cat. No.: B7769088
CAS No.: 67701-02-4
M. Wt: 256.42 g/mol
InChI Key: IPCSVZSSVZVIGE-UHFFFAOYSA-N
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Description

Palmitic acid, also known as hexadecanoic acid, is a saturated fatty acid with a 16-carbon chain. It is one of the most common saturated fatty acids found in animals, plants, and microorganisms. The chemical formula for this compound is C16H32O2. It is a major component of palm oil and is also present in meats, cheeses, butter, and other dairy products .

Mechanism of Action

Target of Action

Palmitic acid (PA) is a common saturated fatty acid that plays a crucial role in various physiological activities . It interacts with several intracellular and extracellular targets, modulating cell signaling pathways . These include the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt), endoplasmic reticulum (ER), B Cell Lymphoma-2 (Bcl-2), P53, and other signaling pathways . PA is also involved in protein palmitoylation, a process where PA is covalently linked to proteins, serving as a switch that regulates the protein’s function .

Mode of Action

PA interacts with its targets to induce various changes. For instance, it can induce cell apoptosis through the mitochondrial pathway, facilitated by the promotion of intracellular reactive oxygen species (ROS) generation . It also interferes with the cancer cell cycle, leading to cell cycle arrest predominantly in the G1 phase . Furthermore, PA can negatively feed back on acetyl-CoA carboxylase (ACC), which is responsible for converting acetyl-CoA to malonyl-CoA, thus preventing further PA generation .

Biochemical Pathways

PA is involved in several biochemical pathways. It is a major component of de novo lipogenesis (DNL), a process where PA is synthesized endogenously from other fatty acids, carbohydrates, and amino acids . It is also involved in the β-oxidation pathway, where it is oxidized in a step-wise fashion, releasing acetyl-CoA and one CO2 in each cycle . Additionally, PA can be converted into phospholipids, diacylglycerol, and ceramides, triggering the activation of various signaling pathways .

Pharmacokinetics

The pharmacokinetics of PA involve its absorption, distribution, metabolism, and excretion (ADME). Little is known about its bioavailability, tissue distribution, and excretion pathways . Most of the work has been focused on designing formulations for its absorption and characterizing the enzymes involved in its metabolism .

Result of Action

The action of PA results in various molecular and cellular effects. It increases the intracellular formation of lipid droplets, affecting cell proliferation and inducing cleaved caspase 3 activity . Moreover, it can lead to an overaccumulation of tissue PA, resulting in dyslipidemia, hyperglycemia, increased ectopic fat accumulation, and increased inflammatory tone via toll-like receptor 4 .

Action Environment

Environmental factors such as diet and lifestyle can influence the action of PA. For instance, a positive energy balance, excessive intake of carbohydrates (particularly mono and disaccharides), and a sedentary lifestyle can disrupt the mechanisms to maintain a steady state of PA concentration, leading to its overaccumulation . The distribution of PA can also be influenced by several environmental factors such as soil pH, nutrient–ion interaction, age, water, and climate .

Biochemical Analysis

Biochemical Properties

Palmitic acid is involved in several biochemical reactions and interacts with various enzymes, proteins, and other biomolecules. It is a key component of the phospholipids that form cell membranes and serves as a significant source of metabolic energy . This compound is also a precursor to longer chain fatty acids and a variety of hormone-like compounds . It interacts with enzymes such as stearoyl-CoA desaturase-1, which converts it to palmitoleic acid, and elongases, which convert it to stearic acid . Additionally, this compound is involved in protein palmitoylation, a post-translational modification that affects protein localization and function .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate the NF-κB and NOD-like receptor pyrin domain containing 3 (NLRP3) inflammasome, leading to increased production of proinflammatory cytokines . It also induces endoplasmic reticulum stress in pre-adipocytes, evidenced by increased levels of CCAAT-enhancer-binding protein homologous protein (CHOP) and other stress markers . Furthermore, this compound can influence insulin signaling and leptin signaling in the hypothalamus, contributing to metabolic dysregulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can induce apoptosis in tumor cells by upregulating the Bax/Bcl-2 ratio and the expression of caspase-3 . This compound also promotes the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and cell death . Additionally, it interferes with the cancer cell cycle, causing cell cycle arrest predominantly in the G1 phase . This compound can also modulate signaling pathways such as the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway, contributing to its diverse effects on cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable and resistant to oxidation and rancidity . Its long-term effects on cellular function can vary depending on the experimental conditions. For example, chronic exposure to this compound can lead to increased tissue content of this compound and disrupted homeostatic control of its concentration, resulting in dyslipidemia, hyperglycemia, and increased inflammatory tone . These effects are often observed in in vitro and in vivo studies, highlighting the importance of considering the temporal aspects of this compound exposure.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. High doses of this compound have been shown to induce toxic effects on the heart, liver, lungs, and kidneys . For example, in a mouse model, the maximum dose of this compound exhibited low toxicity in the heart but induced steatosis in hepatocytes and regulated cancer cells . Additionally, this compound can enhance cell proliferation and compromise intestinal permeability in a canine intestinal organoid model . These findings underscore the importance of dosage considerations when studying the effects of this compound in animal models.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be synthesized endogenously via de novo lipogenesis from carbohydrates, amino acids, and other fatty acids . This compound is also a substrate for enzymes such as stearoyl-CoA desaturase-1, which converts it to palmitoleic acid, and elongases, which convert it to stearic acid . Additionally, this compound can be incorporated into triacylglycerols and phospholipids, playing a crucial role in lipid metabolism . The balance between dietary intake and endogenous synthesis of this compound is essential for maintaining metabolic homeostasis .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can be transported in the bloodstream bound to albumin or incorporated into lipoproteins . Within cells, this compound can be taken up by fatty acid transporters such as CD36 and fatty acid-binding proteins . It can also be esterified to coenzyme A (CoA) to form palmitoyl-CoA, which is then utilized in various metabolic pathways . The distribution of this compound within tissues is influenced by factors such as diet, metabolic state, and physiological conditions .

Subcellular Localization

This compound can localize to various subcellular compartments, affecting its activity and function. For example, this compound can alter the subcellular localization of protein kinase C-theta (PKC-θ) in the hypothalamus, leading to impaired insulin and leptin signaling . Additionally, this compound can be incorporated into membrane phospholipids, influencing membrane fluidity and function . The subcellular localization of this compound is also regulated by post-translational modifications such as palmitoylation, which targets proteins to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Palmitic acid can be synthesized through various methods, including the saponification of palm oil. This process involves the hydrolysis of triglycerides in palm oil using a strong base, such as sodium hydroxide, to produce glycerol and this compound .

Industrial Production Methods: The primary industrial route for producing this compound remains the saponification of palm oil. This method was first discovered by Edmond Frémy in 1840 and continues to be widely used today . Additionally, this compound can be produced through the hydrogenation of unsaturated fatty acids found in vegetable oils .

Chemical Reactions Analysis

Types of Reactions: Palmitic acid undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to produce palmitic aldehyde and this compound peroxide.

    Reduction: It can be reduced to produce hexadecanol.

    Esterification: this compound reacts with alcohols to form esters, such as methyl palmitate.

    Substitution: It can undergo halogenation to form halogenated derivatives

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Palmitic acid has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Palmitic acid can be compared with other saturated fatty acids, such as stearic acid and myristic acid:

Similar compounds include:

  • Stearic acid (C18:0)
  • Myristic acid (C14:0)
  • Lauric acid (C12:0)

This compound stands out due to its balance of properties and its extensive use in both industrial and biological contexts .

Properties

IUPAC Name

hexadecanoic acid
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InChI

InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)
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InChI Key

IPCSVZSSVZVIGE-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCC(=O)O
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Molecular Formula

C16H32O2
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DSSTOX Substance ID

DTXSID2021602
Record name Hexadecanoic acid
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Molecular Weight

256.42 g/mol
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Physical Description

Dry Powder; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid, Colorless or white solid; [ICSC] Off-white solid; [MSDSonline], Solid, COLOURLESS OR WHITE CRYSTALS., hard, white or faintly yellowish crystalline solid
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Boiling Point

351.5 °C, 351-352 °C
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Solubility

In water, 0.04 mg/L at 25 °C, Insoluble in water, Soluble in hot alcohol and ether, Soluble in ethanol, acetone, benzene; very soluble in chloroform; miscible with ethyl ether, Soluble in aromatic, chlorinated and oxygenated solvents, 4e-05 mg/mL, Solubility in water: none, practically insoluble in water; soluble in alcohol, ether, chloroform
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Density

Density: 0.8527 g/cu cm at 62 °C, Relative density (water = 1): 0.85
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Vapor Pressure

0.00000038 [mmHg], 3.8X10-7 mm Hg at 25 °C, Vapor pressure, Pa at 154 °C: 133
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Mechanism of Action

... Excessive palmitoylcarnitine formation and exhausted L-carnitine stores leading to energy depletion, attenuated acetylcholine synthesis and oxidative stress to be main mechanisms behind PA-induced neuronal loss.High PA exposure is suggested to be a factor in causing diabetic neuropathy and gastrointestinal dysregulation., ... First phase insulin release response was lost in these islets. FFAs slightly increased the insulin output of normal fresh pancreas beta-cells. However, chronic exposure to FFAs resulted in loss of first phase insulin release and blunted insulin secretion response to various levels of D-glucose stimulation.
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Impurities

Heavy metals (as Pb): Not more than 10 mg/kg /from table/
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Color/Form

White crystalline scales, White crystalline needles, Needles from alcohol, Hard, white, or faintly yellowish, somewhat glossy crystalline solid, or as a white yellowish powder

CAS No.

57-10-3
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Melting Point

62.49 °C, 61.8 °C, 63 °C
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Synthesis routes and methods

Procedure details

At the end of the six-week period, the third group of 5 rats was switched to a diet of palm oil (35% of total calories), protein (about 25% of total calories) and dextrose (the remainder of total calories) for two weeks, with vitamins and minerals continued as before. The palm oil was found by analysis to contain the following percentages of fatty acids (total fatty acid basis): 0.4% C12:0, 1.2% C14:0, 44.8% C16:0, 3.9% C18:0, 50.0% C18:1n-9, 8.4% C18:2n-6 and 0.3% C20:0, providing totals of 50.6% saturated fatty acid and 8.4% polyunsaturated fatty acid. At the end of the two-week period, the five rats of this group were sacrificed and determinations were made as described below.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
fatty acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
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Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
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Reaction Step Six
Quantity
0 (± 1) mol
Type
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Reaction Step Seven
Name
Yield
0.3%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Palmitic Acid
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Reactant of Route 5
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Reactant of Route 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.